molecular formula C8H11NO3S B3406786 Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate CAS No. 392242-85-2

Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B3406786
CAS No.: 392242-85-2
M. Wt: 201.25 g/mol
InChI Key: NRIIDHDSSSISFE-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate is a thiophene derivative characterized by a partially saturated dihydrothiophene ring, a methyl ester group at position 2, and an acetamido substituent at position 2. The acetamido group introduces hydrogen-bonding capabilities, which may influence solubility and crystallinity.

Properties

IUPAC Name

methyl 4-acetamido-2,3-dihydrothiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIIDHDSSSISFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate typically involves the reaction of 3-acetamido-4,5-dihydrothiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture to reflux and using an acid catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate (Compound A) with structurally related thiophene derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Notable Features Applications/Reactivity Insights Reference
This compound (Compound A) 3-acetamido, 2-methyl ester, dihydrothiophene C₈H₁₁NO₃S Reduced aromaticity; acetamido enhances H-bonding. Potential drug intermediates (inferred). N/A
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate Benzo-fused ring, 5-hydroxy, 4,7-dioxo groups C₁₂H₁₀O₅S Aromatic benzo[b]thiophene core; oxidizable hydroxy and ketone groups. Oxidative reactions; photochemical studies.
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 5-acetamido, 2,4-diethyl esters C₁₃H₁₇NO₆S Dual ester groups; acetamido at position 3. Crystal engineering; ligand design.
Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate 2-cyanoacetamido, 4,5-dimethyl C₁₃H₁₆N₂O₃S Electron-withdrawing cyano group; active methylene for Knoevenagel condensation. Antioxidant/anti-inflammatory agents.
Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate 2-ethoxy-oxoacetamido, 4,5-dimethyl C₁₄H₁₉NO₆S Branched ethoxy-oxoacetamido; increased lipophilicity. Not specified; likely agrochemical uses.
Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate 3-amino, dihydrothiophene C₆H₉NO₂S Basic amino group; prone to acetylation. Precursor for acetamido derivatives.

Key Insights

Structural Differences: Compound A’s dihydrothiophene ring distinguishes it from aromatic analogs like the benzo[b]thiophene derivative , which exhibits higher stability due to extended conjugation.

Electronic and Reactivity Profiles: The acetamido group in Compound A is less electron-withdrawing than the cyano group in ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate , making Compound A less reactive in Knoevenagel condensations but more stable under acidic conditions. The amino group in methyl 3-amino-4,5-dihydrothiophene-2-carboxylate offers higher nucleophilicity, whereas Compound A’s acetamido group may enhance solubility in polar solvents via H-bonding.

Applications: Compounds with cyanoacetamido groups (e.g., ) are leveraged for their antioxidant properties, suggesting that Compound A could be explored similarly, though its reduced aromaticity might alter bioactivity.

Synthetic Considerations :

  • Compound A’s dihydrothiophene core may complicate synthesis compared to fully unsaturated thiophenes, requiring hydrogenation or selective reduction steps.
  • Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate demonstrates the impact of branched substituents on lipophilicity, a design strategy applicable to Compound A for tuning drug bioavailability.

Biological Activity

Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Compound Overview

  • Molecular Formula: C₇H₉NO₂S
  • Molecular Weight: 171.22 g/mol
  • CAS Number: 85006-31-1
  • Melting Point: 84–88 °C

The biological activity of this compound can be attributed to its structural features, including the presence of an acetamido group and a thiophene ring. These components allow the compound to interact with various biological targets.

Target of Action:

  • The compound has been studied for its potential as a protein tyrosine kinase inhibitor, which is crucial in cancer therapy due to the role of tyrosine kinases in cell signaling pathways that regulate cell proliferation and survival.

Biochemical Pathways:

  • Research indicates that this compound may influence several biochemical pathways involved in inflammation and cancer progression, making it a candidate for further therapeutic exploration.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of intrinsic apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition at concentrations as low as 20 µg/mL .
  • Cytotoxicity in Cancer Cells:
    • In a recent investigation, this compound was tested on H460 lung cancer cells, resulting in over 90% inhibition of cell growth at specific concentrations. This suggests its potential as a lead compound for developing new anticancer agents .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Result
AntimicrobialMRSA20>90% inhibition
AnticancerH460 Lung Cancer Cells20>90% growth inhibition
Apoptosis InductionVarious Cancer Cell LinesVariesInduction observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-acetamido-4,5-dihydrothiophene-2-carboxylate

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